molecular formula C11H18N2O2 B1586047 ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate CAS No. 133261-10-6

ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No. B1586047
CAS RN: 133261-10-6
M. Wt: 210.27 g/mol
InChI Key: JCOHRMJIHAFFBC-UHFFFAOYSA-N
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Description

The compound is likely a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The “ethyl”, “tert-butyl”, and “methyl” groups are substituents on the pyrazole ring .


Synthesis Analysis

Pyrazole derivatives can be synthesized through a variety of methods, often involving the reaction of hydrazines with α,β-unsaturated carbonyl compounds . The specific synthesis pathway for this compound would depend on the placement of the substituents on the pyrazole ring .


Molecular Structure Analysis

The molecular structure of such a compound would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of reactions, including substitutions, additions, and oxidations . The specific reactions would depend on the substituents and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as boiling point, melting point, solubility, and stability would typically be determined experimentally .

Scientific Research Applications

Synthesis of Complex Organic Molecules

Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate serves as a precursor in the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, highlighting its utility in creating novel organic compounds with potential applications in medicinal chemistry and material science. Ivanov et al. (2017) developed a method involving diazotization and subsequent reactions leading to novel 8-halo-substituted derivatives, indicating its versatility in organic synthesis (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).

Coordination Polymers and Metal Organic Frameworks (MOFs)

Cheng et al. (2017) demonstrated the use of ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate derivatives in constructing d^10 metal coordination polymers with Zn(II) and Cd(II) ions. These polymers exhibit unique structural diversity and potential applications in catalysis, gas storage, and separation processes (Cheng, Wang, Bao, Wu, Sun, Yang, & Liu, 2017).

Novel Methodologies in Organic Synthesis

An innovative phosphine-catalyzed [4 + 2] annulation method was developed by Zhu, Lan, and Kwon (2003), utilizing ethyl 2-methyl-2,3-butadienoate, showing the compound's utility in the synthesis of highly functionalized tetrahydropyridines. This method showcases the compound's role in advancing synthetic chemistry techniques (Zhu, Lan, & Kwon, 2003).

Structural and Spectroscopic Studies

The synthesis, spectroscopic, and crystal structure analyses of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate by Viveka et al. (2016) provide insights into the molecular geometry and electronic properties of pyrazole derivatives. Such studies are crucial for understanding the fundamental properties of these compounds, with implications for material science and drug design (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).

Bioactive Derivatives and Functional Materials

Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a derivative of the main compound, was synthesized and characterized for its broad-spectrum bioactive properties. Zhao and Wang (2023) conducted a study that included synthesis, purity analysis, and single crystal X-ray diffraction, contributing to the development of bioactive materials (Zhao & Wang, 2023).

Safety and Hazards

Safety data would typically be provided in a Material Safety Data Sheet (MSDS). This would include information on toxicity, flammability, and appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to optimize its synthesis, explore its reactivity, elucidate its mechanism of action, or develop applications in areas such as medicinal chemistry .

properties

IUPAC Name

ethyl 5-tert-butyl-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-6-15-10(14)8-7-9(11(2,3)4)12-13(8)5/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOHRMJIHAFFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384064
Record name Ethyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate

CAS RN

133261-10-6
Record name Ethyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 5,5-dimethyl-2,4-dioxo-hexanoate (1.02 g, 5.09 mmol) was dissolved in absolute EtOH (20 mL). CH3NHNH2 (0.270 mL, 5.09 mmol) was added dropwise and the resulting mixture was stirred at room temperature for 2 h. The resulting mixture was warmed to 80° C. for 4 h, and then cooled to room temperature. The solvent was removed under reduced pressure, and the resulting residue was chromatographed using a 70-g pre-packed SiO2 column eluting with 1:19 EtOAc-hexanes to yield the title compound as a colorless oil. 1H-NMR (400 MHz, CDCl3) δ: 6.68 (s, 1H), 4.33 (q, J=7.2 Hz, 2H), 4.12 (s, 3H), 1.38 (t, J=7.1 Hz, 3H), 1.30 (s, 9H).
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
CH3NHNH2
Quantity
0.27 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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